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molecular formula C13H18FNO2 B1400599 Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate CAS No. 1192039-94-3

Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate

Cat. No. B1400599
M. Wt: 239.29 g/mol
InChI Key: ZLKOACIDIBZPEW-UHFFFAOYSA-N
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Patent
US09309198B2

Procedure details

A solution of 81.0 g (303 mmol) of tert-butyl (2E)-3-(4-fluoro-3-nitrophenyl)acrylate in a mixture of 810 ml of THF and 810 ml of ethanol was inertized with argon, and 8.1 g of 10% palladium on carbon were added. The suspension was stirred at RT under a hydrogen atmosphere at standard pressure for 9 h. The reaction mixture was then filtered off with suction through kieselguhr, and the filtrate was concentrated. The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 4:1). This gave 66.0 g (91% of theory) of the title compound.
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:4][C:3]=1[N+:17]([O-])=O>C1COCC1.C(O)C.[Pd]>[NH2:17][C:3]1[CH:4]=[C:5]([CH2:8][CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)[N+](=O)[O-]
Name
Quantity
810 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
810 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at RT under a hydrogen atmosphere at standard pressure for 9 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered off with suction through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
NC=1C=C(C=CC1F)CCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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